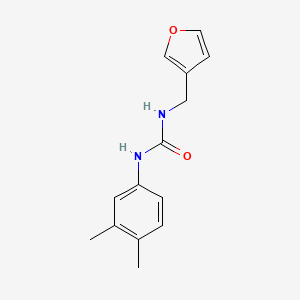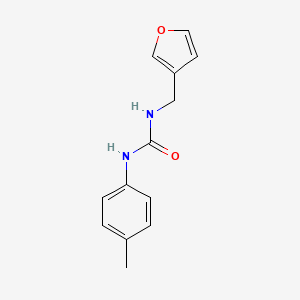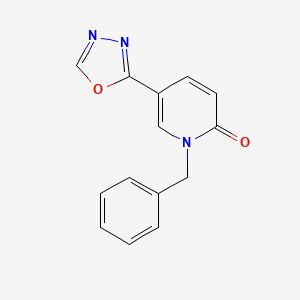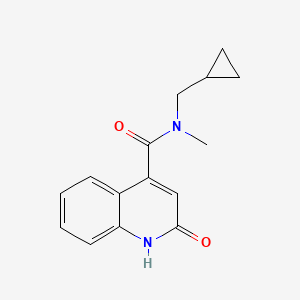
1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of enzymes involved in cell signaling pathways that promote cancer growth and survival. In
作用機序
1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea works by binding to the ATP-binding site of BTK and other kinases, preventing their activity and downstream signaling. BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cell lymphomas. Inhibition of BTK by 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea disrupts this pathway, leading to apoptosis of cancer cells. Additionally, 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit ITK and TEC kinase, which are involved in T-cell signaling pathways, suggesting that it may have activity against T-cell lymphomas as well.
Biochemical and Physiological Effects
In preclinical studies, 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to induce apoptosis and inhibit proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce tumor growth and prolong survival in mouse models of lymphoma and leukemia. 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been well-tolerated in animal studies, with no significant toxicities observed at therapeutic doses.
実験室実験の利点と制限
One advantage of 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea is its specificity for BTK and other kinases involved in cancer cell signaling pathways. This specificity may reduce off-target effects and improve the safety profile of the drug. However, one limitation of 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea is that it has not yet been tested in clinical trials, so its efficacy and safety in humans are not yet known. Additionally, as with any small molecule inhibitor, there is a risk of drug resistance developing over time.
将来の方向性
There are several potential future directions for 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea research. One direction is to test the efficacy of 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea in clinical trials for the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Another direction is to investigate the potential of 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to understand the mechanisms of drug resistance to 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea and to develop strategies to overcome it. Finally, the development of more potent and selective BTK inhibitors may lead to improved cancer therapies with fewer side effects.
合成法
The synthesis of 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea involves several steps, starting with the reaction of 3-fluoroaniline with furan-3-carboxaldehyde to produce the intermediate 3-(furan-3-ylmethyl)aniline. This intermediate is then treated with phosgene and ammonia to form the final product, 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea. The overall yield of the synthesis is around 20%, and the purity of the final product is typically greater than 95%.
科学的研究の応用
1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases are involved in multiple signaling pathways that promote cancer cell survival, proliferation, and migration. By inhibiting these kinases, 1-(3-Fluorophenyl)-3-(furan-3-ylmethyl)urea can induce cancer cell death and reduce tumor growth.
特性
IUPAC Name |
1-(3-fluorophenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c13-10-2-1-3-11(6-10)15-12(16)14-7-9-4-5-17-8-9/h1-6,8H,7H2,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDAUAOZYSKEBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)NCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527186.png)
![N-[(4-bromothiophen-2-yl)methyl]-3-chloro-N-methylbenzamide](/img/structure/B7527193.png)


![1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)

![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)

![N-(cyclopropylmethyl)-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7527235.png)


